molecular formula C9H4BrNO4 B11848831 3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one CAS No. 5415-73-6

3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one

Cat. No.: B11848831
CAS No.: 5415-73-6
M. Wt: 270.04 g/mol
InChI Key: CMASVHRZKKMZCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-nitro-2H-chromen-2-one typically involves the bromination and nitration of a chromen-2-one precursor. One common method includes the bromination of 6-nitro-2H-chromen-2-one using bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of 3-bromo-6-nitro-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 3-amino-6-nitro-2H-chromen-2-one or 3-thio-6-nitro-2H-chromen-2-one.

    Reduction: Formation of 3-bromo-6-amino-2H-chromen-2-one.

    Oxidation: Formation of 3-bromo-6-nitro-2H-chromen-2,3-dione.

Scientific Research Applications

Antitumor Properties

Research indicates that 3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one exhibits significant antitumor activity. Studies have shown that it interacts with cellular targets leading to cytotoxic effects on cancer cells. The mechanism involves the formation of reactive intermediates that can interact with cellular macromolecules, thus inhibiting cell growth and proliferation .

Case Study: Cytotoxicity Assays

  • In vitro assays demonstrated that derivatives of this compound displayed IC50 values (concentration required to inhibit cell growth by 50%) in the nanomolar range against various cancer cell lines, indicating potent antitumor effects .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Interaction studies reveal that it can bind to microbial targets, leading to inhibition of growth in various pathogenic organisms. This opens avenues for developing new antimicrobial agents derived from this compound.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of other heterocyclic compounds. Its unique functional groups allow for further modifications, making it a valuable precursor for creating new drugs with enhanced biological activities.

Synthesis of Derivatives

Various derivatives synthesized from this compound have shown promising results in biological assays:

  • Antiproliferative Agents : Compounds derived from this compound have been tested for their antiproliferative effects against liver carcinoma cells, demonstrating significant activity .
  • Heterocyclic Compounds : The compound is used as a key starting material for synthesizing pyran, pyridine, thiophene, thiazole, and pyrazole derivatives with potential therapeutic applications .

Interaction Studies

The interaction studies involving this compound focus on its binding affinity with various biological macromolecules. These studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic applications in targeting cancer cells or microbial pathogens. Various assays are employed to assess these interactions quantitatively.

Summary Table of Applications

Application Area Description Key Findings
Antitumor Activity Exhibits cytotoxic effects on cancer cellsSignificant IC50 values in nanomolar range against various cancer cell lines
Antimicrobial Activity Inhibits growth of pathogenic microorganismsEffective against multiple microbial strains
Synthetic Precursor Serves as a building block for synthesizing new heterocyclic compoundsEnables creation of derivatives with enhanced biological activities
Mechanistic Studies Investigates binding affinity and reactivity with biological macromoleculesElucidates potential therapeutic applications in oncology and microbiology

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-6-nitro-2H-chromen-2-one is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical reactivity and biological activities.

Biological Activity

3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one is a heterocyclic compound belonging to the coumarin family. This compound is characterized by its unique chromen-2-one backbone, which includes a bromine atom and a hydroxy(oxido)amino group. Its molecular formula is C_10H_8BrN_2O_4, with a molecular weight of approximately 270.04 g/mol. The structural features of this compound contribute to its potential biological activities, particularly in the realms of antitumor and antimicrobial properties.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. Mechanistically, it interacts with cellular targets leading to cytotoxic effects. The compound's nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules, contributing to its biological efficacy.

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including liver carcinoma (HEPG2) cells. The IC50 values reported for these studies suggest a potent antitumor activity, comparable to other known anticancer agents.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells .

Structure-Activity Relationship (SAR)

The presence of the bromine atom and hydroxy(oxido)amino group significantly enhances the biological activity of this compound compared to other coumarins. Studies suggest that the hydroxy group plays a crucial role in mediating interactions with biological macromolecules, enhancing binding affinity and reactivity .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound, on HEPG2 cells. The results indicated an IC50 value of approximately 15 µM for this compound, demonstrating its potential as an antitumor agent .
  • Antimicrobial Activity : In another study, the antimicrobial efficacy was assessed against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was found to be 0.18 ± 0.06 µg/mL, indicating strong antimicrobial properties .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorHEPG2 (liver carcinoma)15 µM
AntimicrobialE. coli0.18 ± 0.06 µg/mL
AntimicrobialStaphylococcus aureusNot specified

Properties

CAS No.

5415-73-6

Molecular Formula

C9H4BrNO4

Molecular Weight

270.04 g/mol

IUPAC Name

3-bromo-6-nitrochromen-2-one

InChI

InChI=1S/C9H4BrNO4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H

InChI Key

CMASVHRZKKMZCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)Br

Origin of Product

United States

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